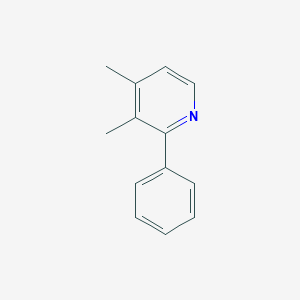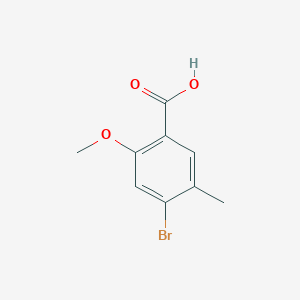![molecular formula C36H50N4O7 B13921858 2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide](/img/structure/B13921858.png)
2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide involves multiple steps, including the formation of peptide bonds and the incorporation of glycoloyl and oxiranyl groups. The synthetic route typically starts with the protection of amino acids, followed by coupling reactions using reagents such as carbodiimides or phosphonium salts. The reaction conditions often involve the use of organic solvents like dichloromethane or dimethylformamide, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain. The final product is then cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxiranyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and the effects of chiral centers on reactivity.
Biology: Investigated for its potential as a bioactive peptide with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the inhibition or activation of the target, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-oxo-2-pentanyl}-L-phenylalaninamide
- **N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-oxo-2-pentanyl}-L-phenylalaninamide
Uniqueness
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide is unique due to its combination of glycoloyl and oxiranyl groups, which confer specific reactivity and biological activity. The presence of multiple chiral centers also adds to its complexity and potential for stereoselective interactions .
Propiedades
Fórmula molecular |
C36H50N4O7 |
|---|---|
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C36H50N4O7/c1-23(2)18-28(32(43)36(5)22-47-36)38-35(46)30(20-26-14-10-7-11-15-26)40-34(45)29(19-24(3)4)39-33(44)27(37-31(42)21-41)17-16-25-12-8-6-9-13-25/h6-15,23-24,27-30,41H,16-22H2,1-5H3,(H,37,42)(H,38,46)(H,39,44)(H,40,45)/t27?,28?,29?,30?,36-/m1/s1 |
Clave InChI |
FPEULINZOIPWNM-ONRBRXSDSA-N |
SMILES isomérico |
CC(C)CC(C(=O)[C@]1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CO |
SMILES canónico |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-](/img/structure/B13921780.png)

![N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B13921791.png)
![2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one](/img/structure/B13921801.png)



![Methyl 4'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13921838.png)
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
![5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B13921848.png)

![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
